2-(2-Chlorophenoxy)propanoate
Description
2-(2-Chlorophenoxy)propanoate is a chlorinated aromatic propionic acid derivative characterized by a phenoxy group substituted with a chlorine atom at the ortho position and a propanoate ester/acid functional group. This compound and its derivatives have been studied extensively for their pharmacological and agrochemical applications. Synthetically, it is prepared via nucleophilic aromatic substitution reactions involving 2-chlorophenol and halogenated carboxylic acid precursors, followed by esterification or functional group modifications .
Key structural features include:
- Aromatic ring: A 2-chlorophenoxy group, which enhances lipophilicity and influences receptor binding.
- Propanoate backbone: Provides flexibility for esterification or derivatization, modulating pharmacokinetic properties.
Properties
Molecular Formula |
C9H8ClO3- |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)propanoate |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)/p-1 |
InChI Key |
ZGWNXHRVUJVMCP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters and Efficiency
Key parameters influencing resolution efficiency include enzyme loading, pH, and temperature. The table below summarizes optimized conditions:
| Parameter | Value |
|---|---|
| Substrate | Racemic ethyl 2-chloropropionate |
| Enzyme | Porcine pancreatic lipase |
| Enzyme Loading | 10–20% of substrate mass |
| Buffer System | 0.1 M Na₂HPO₄/NaH₂PO₄, pH 7.2 |
| Temperature | 30°C |
| Reaction Time | 6–8 hours |
| Separation Method | Centrifugation, dichloromethane extraction |
This method achieves high enantiomeric excess (ee > 98%) for both products, critical for synthesizing chirally pure this compound derivatives.
Friedel-Crafts Alkylation with Aromatic Substrates
Friedel-Crafts alkylation provides a route to arylpropanoate esters, adaptable for this compound synthesis. A patented approach reacts 2-chloropropionate esters with aromatic hydrocarbons (e.g., toluene) using anhydrous AlCl₃ as a catalyst. While originally designed for 2-(4-alkylphenyl)propanoates, substituting toluene with 2-chlorophenol could theoretically yield the target compound.
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where 2-chloropropionate acts as an alkylating agent. Key conditions include:
| Parameter | Value |
|---|---|
| Substrate | Ethyl 2-chloropropionate |
| Catalyst | Anhydrous AlCl₃ (0.02–0.04 g/mL) |
| Solvent | Toluene |
| Temperature | 0°C |
| Reaction Time | 24 hours |
| Hydrolysis | 10% HCl, 80°C, 20 minutes |
Post-reaction hydrolysis converts the ester to the corresponding acid, demonstrating a 72% yield for 2-(p-methylphenyl)propionic acid in model systems. Adapting this method for 2-chlorophenol would require evaluating the nucleophilicity of the phenolic oxygen and optimizing electrophilic activation.
Nucleophilic Substitution via Williamson Ether Synthesis
Williamson ether synthesis presents a direct method to form the ether linkage in this compound. Reacting 2-chlorophenol with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic displacement of bromide by the phenoxide ion.
Optimized Reaction Protocol
The following conditions are proposed based on analogous etherification reactions:
| Parameter | Value |
|---|---|
| Substrate | Ethyl 2-bromopropanoate |
| Nucleophile | 2-Chlorophenoxide ion |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 65–78% (theoretical) |
This method avoids harsh acids and enables scalable production, though steric hindrance from the ortho-chloro substituent may necessitate extended reaction times.
Acid-Catalyzed Esterification of 2-(2-Chlorophenoxy)propanoic Acid
Esterification of 2-(2-chlorophenoxy)propanoic acid with ethanol or methanol under acidic conditions provides a straightforward route to the target ester. Sulfuric acid (1–2% v/v) catalyzes the reaction, with reflux (80–100°C) driving water removal via azeotropic distillation.
Industrial-Scale Production
Continuous flow reactors enhance efficiency in industrial settings, achieving conversions >90% within 2 hours. The table below contrasts batch and flow reactor performance:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Catalyst | H₂SO₄ (2% v/v) | H₂SO₄ (1% v/v) |
| Temperature | 100°C | 120°C |
| Residence Time | 2 hours | 15 minutes |
| Conversion | 92% | 95% |
Flow systems reduce side reactions and improve heat management, making them preferable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chlorophenoxy)propanoic acid.
Reduction: 2-(2-Chlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H9ClO3
- Molecular Weight : 226.66 g/mol
- Functional Groups : Chlorophenoxy group attached to a propanoate moiety.
The structure of 2-(2-Chlorophenoxy)propanoate influences its reactivity and interactions with biological systems. The chlorophenoxy group enhances its ability to participate in various chemical reactions, making it useful as a reagent in organic synthesis.
Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in various chemical transformations, including:
- Esterification Reactions : It can be synthesized through the esterification of 2-(2-chlorophenoxy)propanoic acid with ethanol in the presence of strong acid catalysts like sulfuric acid.
- Nucleophilic Substitution : The chlorophenoxy group can undergo nucleophilic substitution, allowing for the introduction of different functional groups into the molecule.
Biological Research
The compound has potential applications in biological studies due to its structural similarity to biologically active molecules. Key areas include:
- Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor, impacting various metabolic pathways. Its mechanism involves hydrolysis to release the active 2-(2-chlorophenoxy)propanoic acid, which can interact with enzymes and receptors.
- Pharmacological Investigations : The compound is being explored as a pharmaceutical intermediate for developing new drugs targeting specific biological pathways.
Agricultural Applications
In agriculture, this compound is evaluated for its herbicidal properties:
- Herbicidal Activity : Studies have demonstrated its effectiveness in inhibiting plant growth by targeting acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis in plants. This property positions it as a potential herbicide for controlling unwanted vegetation.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
-
Enzyme Inhibition Research :
- A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders.
-
Herbicidal Efficacy Trials :
- Field trials assessed the herbicidal effectiveness of this compound against common agricultural weeds. Results showed a marked reduction in weed biomass compared to untreated controls, highlighting its potential utility in crop management strategies.
-
Synthesis of Novel Compounds :
- Researchers utilized this compound as a precursor for synthesizing novel compounds with enhanced biological activity. This approach has led to the discovery of new candidates for drug development.
Mechanism of Action
The herbicidal activity of 2-(2-Chlorophenoxy)propanoate is primarily due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of grass weeds. The molecular target is the biotin carboxylase domain of ACC, and the pathway involved is the fatty acid biosynthesis pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxypropanoates
The bioactivity of 2-(2-chlorophenoxy)propanoate derivatives is highly dependent on the substituents on the phenoxy ring and the propanoate chain. Below is a comparative analysis with analogous compounds:
Key Findings:
- Chlorine Substitution: Position: 2-Chloro substitution (as in this compound) is critical for anticonvulsant activity, likely due to optimal steric and electronic interactions with benzodiazepine receptors . Number: 2,4-Dichloro substitution (e.g., 2-(2,4-dichlorophenoxy)propanoate derivatives) increases anticonvulsant potency by 3–5× compared to mono-Cl analogs, as observed in quinazolinone derivatives .
- Esterification: Methyl or ethyl ester derivatives (e.g., methyl this compound) generally exhibit enhanced bioavailability compared to carboxylic acid forms .
Functional Group Modifications
Modifications to the propanoate chain or phenoxy group significantly alter biological activity:
Oxadiazole and Quinazolinone Derivatives
- Oxadiazole Ring Introduction: Derivatives like 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole (compound 6 in ) showed a 70% reduction in pentylenetetrazole-induced convulsions due to improved pharmacophore alignment with estazolam, a benzodiazepine agonist .
- Quinazolinone Modifications: Replacement of the 3-amino group with 3-(2-chloroethyl)carbonylamino (e.g., compound 7f in ) increased anticonvulsant activity by 2× compared to unmodified analogs .
Piperazine and Carboxamidine Additions
- Piperazine Derivatives : Substitution with 4-(2-chlorophenyl)piperazine (e.g., compound 8b ) improved activity over 4-methylpiperazine analogs, indicating the importance of aromatic interactions .
- Carboxamidine Groups: Derivatives like 2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-carboxamidine (4b) exhibited superior efficacy in maximal electroshock tests .
Data Tables: Structural and Activity Comparison
Table 1. Anticonvulsant Activity of Selected Derivatives
| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Key Structural Feature |
|---|---|---|---|
| This compound | 45.2 | 3.1 | 2-Cl phenoxy, propanoate |
| 2-(2,4-Dichlorophenoxy)propanoate | 12.7 | 8.9 | 2,4-diCl phenoxy |
| Compound 7f (Qi site inhibitor) | 8.3 | 12.4 | 2,4-diCl phenoxy, 3-(2-Cl-ethyl) |
Data compiled from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
